Diethylthiophosphinic acid

Description

Properties

CAS No. |

866-53-5 |

|---|---|

Molecular Formula |

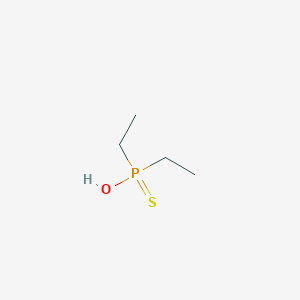

C4H11OPS |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

diethyl-hydroxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C4H11OPS/c1-3-6(5,7)4-2/h3-4H2,1-2H3,(H,5,7) |

InChI Key |

BPSCHQMKSIMBFY-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=S)(CC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Thiophosphinic vs. Phosphinic Acids :

- Diethylphosphinic Acid [(C2H5)2P(O)OH]: Lacks sulfur, leading to lower acidity (pKa ~2.5) compared to thiophosphinic acids. It is used in flame retardants and polymer stabilization .

- Diethylthiophosphinic Acid [(C2H5)2P(S)OH]: The sulfur atom increases acidity (pKa ~1.8) and chelating ability, making it effective in metal ion extraction .

Alkyl Chain Variations :

- Dimethylthiophosphinic Acid [(CH3)2P(S)OH]: Shorter alkyl chains reduce hydrophobicity, limiting its use in non-polar solvents. CAS 23754-87-2 .

- Diisooctylthiophosphinic Acid [(C8H17)2P(S)OH]: Longer iso-octyl chains enhance solubility in organic phases, favored in solvent extraction of rare earth metals .

Thiophosphate Esters :

Physicochemical Properties

Research Findings and Industrial Relevance

- Coordination Chemistry : this compound forms stable complexes with lanthanides, critical for nuclear waste processing .

- Comparative Efficiency : In solvent extraction, diisooctylthiophosphinic acid shows higher selectivity for cobalt over nickel compared to diethyl analogs .

- Thermal Stability : Phosphinic acids (e.g., diethylphosphinic acid) decompose above 200°C, while thiophosphinic acids exhibit lower thermal stability (~150°C) due to S–P bond vulnerability .

Q & A

Q. What are the key considerations for optimizing synthetic routes to diethylthiophosphinic acid?

this compound synthesis typically involves reacting phosphoric acid derivatives with aryl compounds under controlled conditions. Key parameters include:

- Reaction temperature : Maintain 60–80°C to balance reactivity and side-product formation .

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance esterification efficiency .

- Purification : Chromatography or recrystallization is critical to achieve >95% purity, as impurities can skew biological activity assays . Methodological Tip: Validate synthetic success via <sup>31</sup>P NMR to confirm phosphinic acid structure .

Q. How should researchers characterize the stability of this compound in aqueous solutions?

Stability studies should assess hydrolysis kinetics under varying pH and temperature:

- Experimental design : Use HPLC or UV-Vis spectroscopy to monitor degradation products (e.g., diethyl phosphate derivatives) .

- Key variables : pH 2–12, temperatures 25–60°C, with ionic strength controls . Data interpretation: Fit degradation data to first-order kinetics models to estimate half-lives .

Q. What safety protocols are essential when handling this compound?

As an organophosphate, it may exhibit neurotoxic effects. Mitigate risks by:

- Ventilation : Use fume hoods during synthesis .

- PPE : Wear nitrile gloves and eye protection; avoid skin contact .

- Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Advanced approaches include:

- DFT calculations : Model electron density around the phosphorus atom to predict nucleophilic attack sites .

- MD simulations : Simulate solvent interactions (e.g., acetonitrile vs. water) to optimize reaction media . Validation: Cross-reference computational results with experimental <sup>31</sup>P NMR chemical shifts (±5 ppm tolerance) .

Q. What strategies resolve contradictions in toxicity data between this compound and its analogs?

Address discrepancies via:

- Systematic reviews : Use PRISMA guidelines to aggregate toxicity studies, prioritizing in vivo over in vitro data .

- Class-based analysis : Compare LD₅₀ values across organophosphates (e.g., dimethyl vs. diethyl derivatives) to identify structure-activity trends . Example: If diethyl derivatives show higher aquatic toxicity than methyl analogs, hypothesize enhanced lipid solubility due to ethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.